
(1'',2''-Dimethyl-5''-ethyl)-delta6-tetrahydrocannabinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1’‘,2’‘-Dimethyl-5’'-ethyl)-delta6-tetrahydrocannabinol is a synthetic cannabinoid compound It is structurally related to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’‘,2’‘-Dimethyl-5’'-ethyl)-delta6-tetrahydrocannabinol typically involves the cyclization of a suitable precursor molecule. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. The specific synthetic route can vary, but it generally involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
Industrial production of (1’‘,2’‘-Dimethyl-5’'-ethyl)-delta6-tetrahydrocannabinol may involve large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process is designed to maximize yield and purity while minimizing the production of unwanted by-products.
化学反应分析
Types of Reactions
(1’‘,2’‘-Dimethyl-5’'-ethyl)-delta6-tetrahydrocannabinol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield fully saturated compounds.
科学研究应用
(1’‘,2’‘-Dimethyl-5’'-ethyl)-delta6-tetrahydrocannabinol has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of synthetic cannabinoids.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Explored for potential therapeutic applications, such as pain relief and anti-inflammatory effects.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds.
作用机制
The mechanism of action of (1’‘,2’‘-Dimethyl-5’'-ethyl)-delta6-tetrahydrocannabinol involves its interaction with cannabinoid receptors in the body, primarily CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. The compound exerts its effects by binding to these receptors and modulating their activity, leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
Delta-9-tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.
Delta-8-tetrahydrocannabinol (Delta-8-THC): A less potent isomer of THC.
Cannabidiol (CBD): A non-psychoactive cannabinoid with potential therapeutic benefits.
Uniqueness
(1’‘,2’‘-Dimethyl-5’'-ethyl)-delta6-tetrahydrocannabinol is unique due to its specific structural modifications, which may result in different pharmacological properties compared to other cannabinoids. These modifications can affect its binding affinity to cannabinoid receptors and its overall biological activity.
属性
CAS 编号 |
343770-62-7 |
|---|---|
分子式 |
C25H40O2 |
分子量 |
372.6 g/mol |
IUPAC 名称 |
(6aR,10aR)-6,6,9-trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C25H40O2/c1-7-8-9-10-17(3)18(4)19-14-22(26)24-20-13-16(2)11-12-21(20)25(5,6)27-23(24)15-19/h14-18,20-21,26H,7-13H2,1-6H3/t16?,17?,18?,20-,21-/m1/s1 |
InChI 键 |
DVCKIHJPADNIHA-BMCGFAJBSA-N |
手性 SMILES |
CCCCCC(C)C(C)C1=CC(=C2[C@@H]3CC(CC[C@H]3C(OC2=C1)(C)C)C)O |
规范 SMILES |
CCCCCC(C)C(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


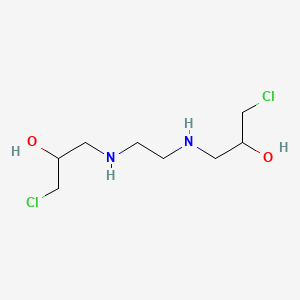


![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
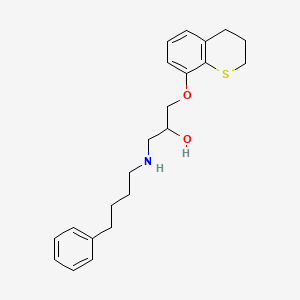
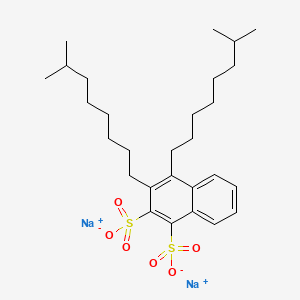
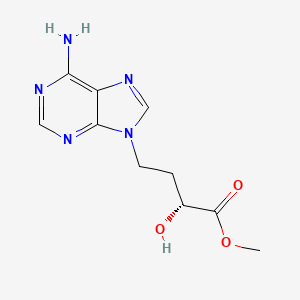
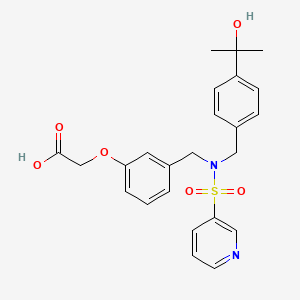
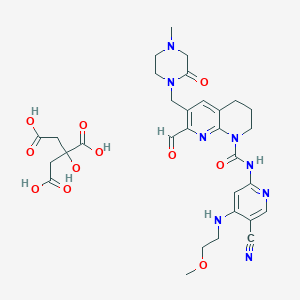


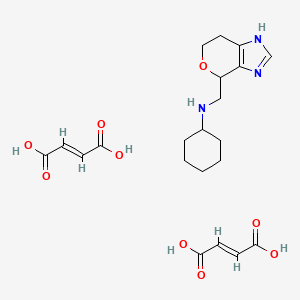
![2-[(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3S,4R,5R,6S)-3-[3-[(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-3,5-bis[2-(diethylamino)ethoxy]-6-[[(2S,3R,4R,5S,6R)-5-[2-(diethylamino)ethoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-hydroxyoxan-2-yl]oxymethyl]-5-[2-(diethylamino)ethoxy]-4,6-dihydroxyoxan-3-yl]oxy-2-hydroxypropoxy]-4,5,6-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyethyl-[2-(diethylamino)ethyl]-diethylazanium;sulfate](/img/structure/B12768232.png)

